An In-depth Technical Guide to 1-(Azetidin-1-yl)-2-methylpropan-2-amine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 1-(Azetidin-1-yl)-2-methylpropan-2-amine: Structure, Properties, and Synthetic Strategies
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For Researchers, Scientists, and Drug Development Professionals
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Abstract
1-(Azetidin-1-yl)-2-methylpropan-2-amine is a saturated heterocyclic compound featuring a unique combination of a strained azetidine ring and a sterically hindered tertiary amine. This guide provides a detailed technical overview of its chemical architecture, predicted physicochemical properties, and plausible synthetic methodologies. The document explores the significance of the azetidine motif in medicinal chemistry and positions 1-(Azetidin-1-yl)-2-methylpropan-2-amine as a valuable, yet underexplored, building block for the synthesis of novel chemical entities. This whitepaper is intended to serve as a foundational resource for researchers engaged in drug discovery and chemical synthesis, offering insights into the strategic incorporation of this scaffold into innovative molecular designs.
Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery.[1][2] Historically, the synthesis of such strained ring systems presented considerable challenges, limiting their widespread application.[1] However, recent advancements in synthetic methodologies have made azetidine-containing building blocks more accessible, leading to a surge in their incorporation into drug candidates.[2][3]
The utility of the azetidine moiety stems from its unique structural and physicochemical properties. It can serve as a rigid linker, impart favorable pharmacokinetic profiles, and act as a bioisosteric replacement for other functional groups. The strained nature of the ring can also influence the conformation of the parent molecule, leading to enhanced binding affinity and selectivity for biological targets.[2] Compounds incorporating the azetidine ring have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][4][5][6][7] This guide focuses on the specific, yet representative, molecule 1-(Azetidin-1-yl)-2-methylpropan-2-amine, providing a comprehensive analysis for its potential use in research and development.
Molecular Architecture and Physicochemical Profile
Chemical Structure
The chemical structure of 1-(Azetidin-1-yl)-2-methylpropan-2-amine is characterized by a propane backbone substituted at the 1-position with an azetidin-1-yl group and at the 2-position with both a methyl and an amino group.
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IUPAC Name: 1-(Azetidin-1-yl)-2-methylpropan-2-amine
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Molecular Formula: C₇H₁₆N₂
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Canonical SMILES: CC(C)(N)CN1CCC1
Below is a two-dimensional representation of the molecular structure:
Caption: 2D structure of 1-(Azetidin-1-yl)-2-methylpropan-2-amine.
Predicted Physicochemical Properties
| Property | Estimated Value | Justification based on Analogues |
| Molecular Weight | 128.22 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~150-170 °C | Similar to other substituted propanamines of comparable molecular weight. For example, N-methylpropan-2-amine has a boiling point of 50-53 °C, and the addition of the azetidine ring would significantly increase this.[8] |
| LogP | ~1.0 - 1.5 | The alkyl groups increase lipophilicity, while the two nitrogen atoms increase hydrophilicity. This is a balanced value for many CNS drug candidates. |
| pKa | ~9.5 - 10.5 | The primary amine is expected to have a pKa in this range, typical for acyclic amines. The azetidine nitrogen will be less basic due to ring strain. |
| Solubility | Soluble in water and polar organic solvents. | The presence of two amine functionalities capable of hydrogen bonding suggests good solubility in protic solvents.[8] |
Synthetic Pathways and Methodologies
A plausible and efficient synthesis of 1-(Azetidin-1-yl)-2-methylpropan-2-amine can be envisioned through a nucleophilic substitution reaction. This approach leverages commercially available starting materials and established chemical transformations.
Proposed Synthetic Route: Nucleophilic Substitution
The most direct route involves the reaction of azetidine with a suitable electrophile, such as 1-chloro-2-methylpropan-2-amine or a protected derivative.
Caption: Proposed synthetic workflow for 1-(Azetidin-1-yl)-2-methylpropan-2-amine.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of azetidine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of azetidine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (2.0 eq) as a base.
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Addition of Electrophile: Add 1-chloro-2-methylpropan-2-amine hydrochloride (1.1 eq) to the stirring suspension. The use of the hydrochloride salt is common for amine stability, and the base will neutralize the HCl in situ.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to reach completion within 12-24 hours.
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to afford the pure 1-(Azetidin-1-yl)-2-methylpropan-2-amine.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and chemical environment of all protons and carbons.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
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Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the N-H stretches of the primary amine.
Potential Applications in Drug Discovery and Development
The unique structural features of 1-(Azetidin-1-yl)-2-methylpropan-2-amine make it an attractive scaffold for the development of novel therapeutic agents.
As a Building Block for CNS-Targeted Agents
The predicted physicochemical properties, including a moderate LogP and the presence of a basic nitrogen center, suggest that this molecule could be a valuable starting point for the design of central nervous system (CNS) active compounds. The tertiary amine can be further functionalized to modulate properties such as blood-brain barrier permeability and target engagement.
In the Development of Enzyme Inhibitors
The azetidine ring can act as a rigid constraint, locking the conformation of a molecule into a bioactive state. This is particularly advantageous in the design of enzyme inhibitors where a precise three-dimensional arrangement is crucial for binding to the active site. For instance, azetidine derivatives have been explored as inhibitors for enzymes like Janus kinases (JAK).[9]
As a Scaffold for Bioactive Compound Libraries
The primary amine of 1-(Azetidin-1-yl)-2-methylpropan-2-amine serves as a convenient handle for combinatorial library synthesis. A variety of substituents can be introduced through acylation, alkylation, or reductive amination, allowing for the rapid generation of a diverse set of analogues for high-throughput screening.
Conclusion
1-(Azetidin-1-yl)-2-methylpropan-2-amine represents a promising yet underexplored building block in the field of medicinal chemistry. Its synthesis is feasible through established chemical transformations, and its predicted properties make it an attractive starting point for the development of novel therapeutics, particularly for CNS disorders and as enzyme inhibitors. This guide provides a foundational understanding of this molecule, intended to stimulate further research and application in drug discovery programs. The strategic incorporation of this and similar azetidine-containing scaffolds holds significant potential for the generation of next-generation pharmaceuticals.
References
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Synthesis and characterization of some Azetidines derivatives. (n.d.). College of Science Repository. Retrieved February 17, 2026, from [Link]
- Samadhiya, P., & Sharma, P. (2012). Synthesis and Biological Significance of Some 2-Azetidinone Derivatives.
-
N-methylpropan-2-amine - Physico-chemical Properties. (2024, April 10). ChemBK. Retrieved February 17, 2026, from [Link]
- Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (n.d.). ACS Omega.
- Synthesis and biological study of Azetidinone derivatives. (2019, April 10). International Journal of Trend in Scientific Research and Development.
- US Patent No. US8158616B2. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors. Google Patents.
- Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282.
- Upadhyay, A., et al. (2011). Synthesis and Characterization of New 2-Oxo-azetidine Derivatives.
- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013, April 8). Molecules.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
- Jambu, S. P., & Patel, Y. S. (2016). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 745-749.
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 564-570.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). ACS Chemical Neuroscience.
-
N-methylpropan-2-amine;molecular hydrogen. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
- Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100062.
Sources
- 1. medwinpublisher.org [medwinpublisher.org]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. chemijournal.com [chemijournal.com]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. chembk.com [chembk.com]
- 9. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

